(1S)-1-(4-cyclohexylphenyl)ethanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
(1S)-1-(4-cyclohexylphenyl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N/c1-11(15)12-7-9-14(10-8-12)13-5-3-2-4-6-13/h7-11,13H,2-6,15H2,1H3/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKHUAJLXSDHXCS-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2CCCCC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)C2CCCCC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 1s 1 4 Cyclohexylphenyl Ethanamine
Asymmetric Synthesis Approaches to the Chiral Amine
The direct formation of the desired enantiomer from a prochiral precursor is the most atom-economical and elegant approach to chiral molecules. For (1S)-1-(4-cyclohexylphenyl)ethanamine, this is primarily achieved through the asymmetric transformation of the corresponding ketone, 4-cyclohexylacetophenone.
Enantioselective Reductions of Precursor Ketones
The enantioselective reduction of prochiral ketones to chiral secondary alcohols is a well-established transformation, and the principles can be extended to the synthesis of chiral amines through subsequent functional group interconversion. wikipedia.org However, the direct reductive amination of ketones is a more direct route.
Asymmetric transfer hydrogenation represents a powerful tool for the reduction of ketones and imines. This method typically employs a chiral catalyst, a hydrogen donor (like isopropanol (B130326) or formic acid), and a base. Ruthenium and Iridium complexes with chiral ligands are commonly used. For the synthesis of this compound, the precursor imine, formed from 4-cyclohexylacetophenone and an amine source, can be hydrogenated asymmetrically. While direct examples for this specific substrate are not extensively documented in readily available literature, the principles from similar aromatic ketone reductions are applicable. For instance, nickel-catalyzed asymmetric hydrogenation has been shown to be highly efficient for aromatic ketoacids, yielding chiral lactones with excellent enantioselectivities (up to 98% ee). nih.gov This suggests that similar catalytic systems could be adapted for the asymmetric reductive amination of 4-cyclohexylacetophenone.
| Catalyst System | Hydrogen Source | Typical ee (%) |
| Ru-complexes | Isopropanol/Formic Acid | >90 |
| Ir-complexes | H₂ | >95 |
| Ni-complexes | H₂ | up to 98 |
Table 1: Representative catalyst systems for asymmetric hydrogenation and their typical enantioselectivities for aromatic ketones.
Asymmetric Amination Strategies
Asymmetric amination offers a more direct route to chiral amines from ketones. Transaminases (TAs), a class of enzymes, have emerged as powerful biocatalysts for this transformation. They catalyze the transfer of an amino group from a donor molecule to a ketone acceptor with high enantioselectivity.
For the synthesis of this compound, an (S)-selective transaminase can be employed to directly convert 4-cyclohexylacetophenone into the desired amine. The use of ω-transaminases has been particularly successful for the synthesis of bulky chiral amines. researchgate.net Recent studies have focused on engineering transaminases to accept sterically demanding substrates. For example, rational design and directed evolution have been used to create transaminase variants with significantly improved activity and selectivity for bulky ketones. researchgate.net In some cases, the choice of the amine donor is crucial for driving the reaction equilibrium towards the product. For instance, lysine (B10760008) has been used as a "smart" amine donor, as its byproduct cyclizes, thus shifting the equilibrium. nih.gov
| Enzyme Type | Amine Donor | Key Advantage |
| (S)-selective ω-Transaminase | Isopropylamine | High enantioselectivity for bulky ketones |
| Engineered Transaminase | Alanine | Improved activity for sterically hindered substrates |
| Transaminase with "Smart" Donor | Lysine | Favorable reaction equilibrium |
Table 2: Transaminase-based approaches for asymmetric amination.
Chiral Catalysis in the Preparation of this compound
Chiral catalysts are at the heart of asymmetric synthesis. youtube.com Beyond the hydrogenation catalysts mentioned earlier, chiral Brønsted acids, such as chiral phosphoric acids (CPAs), have gained prominence in asymmetric synthesis. rsc.orgnih.govresearchgate.netnih.govrsc.org These catalysts can activate imines towards nucleophilic attack, enabling highly enantioselective transformations.
In the context of synthesizing this compound, a CPA could catalyze the reductive amination of 4-cyclohexylacetophenone. The CPA would protonate the in-situ formed imine, creating a chiral ion pair. Subsequent reduction by a hydride source, such as a Hantzsch ester or a benzothiazoline, would then proceed with high stereocontrol, dictated by the chiral environment of the catalyst. pku.edu.cn While specific examples for this exact substrate are emerging, the methodology has been successfully applied to a wide range of ketones and amines, demonstrating its potential. pku.edu.cn
Diastereoselective Synthesis Utilizing Chiral Auxiliaries
An alternative strategy for asymmetric synthesis involves the use of a chiral auxiliary. This approach involves attaching a chiral molecule to the substrate, which then directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.
A prominent example is the use of sulfinamides, such as Ellman's chiral tert-butanesulfinamide. osi.lv This method involves the condensation of the chiral sulfinamide with 4-cyclohexylacetophenone to form a chiral N-sulfinyl imine. The sulfinyl group then directs the diastereoselective addition of a hydride reagent to the imine C=N bond. Subsequent removal of the sulfinyl group under acidic conditions yields the enantiomerically pure amine. The high diastereoselectivity is achieved due to the steric hindrance imposed by the bulky tert-butyl group of the auxiliary, which shields one face of the imine.
Another class of effective chiral auxiliaries is based on pseudoephedrine and its analogue, pseudoephenamine. nih.gov These auxiliaries can be used to synthesize chiral amines with high diastereoselectivity. The methodology typically involves the formation of an amide with the chiral auxiliary, followed by stereoselective functionalization.
| Chiral Auxiliary | Key Intermediate | Typical Diastereomeric Ratio |
| (R)-tert-Butanesulfinamide | N-tert-Butanesulfinyl imine | >95:5 |
| (1S,2S)-Pseudoephenamine | Amide | >90:10 |
Table 3: Common chiral auxiliaries and their effectiveness in diastereoselective synthesis.
Kinetic Resolution Techniques for Enantiomeric Enrichment
Kinetic resolution is a method for separating a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent. wikipedia.org This results in one enantiomer being consumed faster, leaving the other enantiomer in excess.
Enzymatic Kinetic Resolution Methodologies
Enzymes, particularly lipases, are widely used for the kinetic resolution of racemic amines. nih.gov The process typically involves the acylation of the amine with an acyl donor, such as an ester or an acid anhydride (B1165640). The lipase (B570770) selectively catalyzes the acylation of one enantiomer, leaving the other unreacted.
For the resolution of racemic 1-(4-cyclohexylphenyl)ethanamine, a lipase such as Candida antarctica lipase B (CALB), often immobilized as Novozym 435, can be employed. nih.govnih.gov The (R)-enantiomer of the amine is typically acylated at a much faster rate than the (S)-enantiomer. This allows for the separation of the unreacted (S)-amine and the acylated (R)-amine with high enantiomeric excess. The efficiency of the resolution is often described by the enantiomeric ratio (E-value), with higher values indicating better separation. The choice of solvent and acyl donor can significantly influence the E-value. mdpi.com
| Enzyme | Acyl Donor | Typical Outcome |
| Candida antarctica Lipase B (Novozym 435) | Ethyl acetate | High ee of unreacted (S)-amine |
| Pseudomonas cepacia Lipase | Isopropenyl acetate | High ee of acylated (R)-amine |
Table 4: Lipases used in the kinetic resolution of chiral amines.
Non-Enzymatic Kinetic Resolution Processes
The synthesis of enantiomerically pure this compound from its racemic mixture can be efficiently achieved through non-enzymatic kinetic resolution. A prominent strategy in this field is Dynamic Kinetic Resolution (DKR), which combines the resolution of enantiomers with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired single enantiomer. wikipedia.orgnih.gov
This process typically involves a combination of a metal-based racemization catalyst and a resolution catalyst, which is often an enzyme but can be a synthetic chiral catalyst. nih.govorganic-chemistry.org For primary amines structurally similar to 1-(4-cyclohexylphenyl)ethanamine, palladium and ruthenium-based catalysts have proven highly effective for the racemization step. organic-chemistry.orgresearchgate.netnih.gov
A practical approach for the DKR of primary amines employs a palladium nanocatalyst for racemization in conjunction with a lipase for the resolution step, which proceeds via acylation. organic-chemistry.orgresearchgate.net The less reactive enantiomer is continuously racemized by the metal catalyst, feeding the resolution cycle until all the starting material is converted into a single enantiomer of the acylated product. organic-chemistry.org Subsequent hydrolysis of the resulting amide yields the desired enantiopure amine. A patent for the preparation of optically active 1-cyclohexylethylamine describes a similar pathway involving asymmetric hydrogenation of an N-acetylated enamine precursor, followed by hydrolysis to obtain the chiral amine. google.com
Key parameters influencing the efficiency of DKR include the choice of catalyst, solvent, acyl donor, and temperature. organic-chemistry.orgresearchgate.net For instance, the use of palladium on aluminum hydroxide (B78521) (Pd/AlO(OH)) has been shown to facilitate faster racemization rates compared to other supports like alumina. organic-chemistry.org
Table 1: Catalysts and Conditions in Dynamic Kinetic Resolution of Primary Amines
| Racemization Catalyst | Resolution Method | Acyl Donor | Key Features | Reference |
| Palladium Nanocatalyst (e.g., Pd/AlO(OH)) | Enzymatic Acylation (e.g., Novozym-435) | Ethyl acetate | High yields (85-99%) and enantiomeric excesses (97-99%). The catalyst is recyclable. | organic-chemistry.org |
| Ruthenium Complex (Shvo catalyst) | Enzymatic Acylation (e.g., CALB) | Alkyl methoxyacetates | Lower catalyst loadings can be used to achieve good yield and high enantiomeric excess. | nih.govnih.gov |
| Rhodium Complex (e.g., Rh(Rc, Sp)-DuanphosBF4) | Asymmetric Hydrogenation of Enamide | Hydrogen Gas | Produces the N-acetylated amine, which is then hydrolyzed. High purity and ee achieved after recrystallization. | google.com |
This table presents data for primary amines structurally related to this compound, illustrating common DKR methodologies.
Derivatization and Functionalization Reactions of the Amine Moiety
The primary amine group in this compound is a versatile functional handle for a variety of chemical transformations, allowing for the synthesis of a wide range of derivatives.
Acylation and Amidation Reactions
The nucleophilic amine group readily undergoes acylation with various acylating agents to form corresponding amides. This is a fundamental transformation in organic chemistry. ucl.ac.uk The reaction can be carried out with carboxylic acids, acid chlorides, or anhydrides.
When using carboxylic acids directly, a coupling agent is typically required to activate the carboxylic acid. ucl.ac.uknih.gov A variety of reagents have been developed for this purpose, including carbodiimides (like EDC), phosphonium (B103445) salts (like T3P), and boronic acids. ucl.ac.ukorganic-chemistry.org For example, titanium tetrachloride (TiCl4) has been reported as an effective mediator for the direct condensation of carboxylic acids and amines, affording amides in moderate to excellent yields. nih.gov The reaction conditions are generally mild, and for chiral amines, the process often proceeds with retention of stereochemical integrity. nih.gov
The synthesis of (S)-N-(1-cyclohexyl-ethyl) ethanamide, an acylated derivative, is explicitly mentioned in a synthetic route involving the asymmetric hydrogenation of N-(1-cyclohexylvinyl) ethanamide. google.com This highlights a direct method to obtain an acylated version of a structurally similar amine.
Table 2: Selected Reagents for Amide Synthesis from Amines and Carboxylic Acids
| Reagent/Catalyst | Reaction Type | Key Features | Reference |
| Titanium tetrachloride (TiCl4) | Direct Condensation | Performed in pyridine (B92270) at elevated temperatures; suitable for a wide range of substrates. | nih.gov |
| Boronic Acids | Catalytic Direct Amidation | Catalyzes dehydrative amidation; often requires water removal (e.g., molecular sieves). | organic-chemistry.org |
| HBTU / Hünig's base | Coupling Reagent | Efficient for coupling carboxylate salts with amines or their hydrochloride salts. | organic-chemistry.org |
| Triphenylphosphine oxide | Catalyst | Catalyzes amidation without racemization, even for hindered substrates. | organic-chemistry.org |
Alkylation and Reductive Amination Pathways
While direct alkylation of primary amines with alkyl halides can be difficult to control and often leads to over-alkylation, reductive amination offers a powerful and selective alternative for synthesizing secondary and tertiary amines. masterorganicchemistry.com
Reductive amination involves a two-step, one-pot process. First, the primary amine, this compound, reacts with an aldehyde or ketone to form a Schiff base or imine intermediate. This intermediate is then reduced in situ to the corresponding secondary or tertiary amine. masterorganicchemistry.com
A key advantage of this method is the use of mild reducing agents that selectively reduce the iminium ion in the presence of the starting carbonyl compound. masterorganicchemistry.com Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) are commonly employed for this purpose due to their selectivity and effectiveness under slightly acidic to neutral conditions. masterorganicchemistry.comorganic-chemistry.org This pathway allows for the controlled introduction of a wide variety of alkyl groups onto the nitrogen atom. masterorganicchemistry.com For example, reacting the amine with formaldehyde (B43269) followed by reduction would yield the N-methylated derivative, while reaction with acetone (B3395972) would lead to the N-isopropyl derivative.
Table 3: Common Reagents for Reductive Amination
| Carbonyl Source | Reducing Agent | Product Type | Key Features | Reference |
| Aldehyde (e.g., Acetaldehyde) | Sodium cyanoborohydride (NaBH3CN) | Secondary Amine | Selective reduction of the intermediate imine. Avoids over-alkylation. | masterorganicchemistry.com |
| Ketone (e.g., Acetone) | Sodium triacetoxyborohydride (NaBH(OAc)3) | Secondary Amine | Effective and often preferred due to lower toxicity compared to cyanide-based reagents. | masterorganicchemistry.com |
| Aldehyde/Ketone | H2 / Palladium on Carbon (Pd/C) | Secondary or Tertiary Amine | Catalytic hydrogenation can also be used to reduce the imine. | organic-chemistry.org |
| Aldehyde/Ketone | Ti(OiPr)4 / NaBH4 | Secondary Amine | Titanium(IV) isopropoxide can act as a Lewis acid to facilitate imine formation. | organic-chemistry.org |
Applications of 1s 1 4 Cyclohexylphenyl Ethanamine in Enantioselective Catalysis and Asymmetric Synthesis
Utilization as a Chiral Ligand Precursor for Transition Metal Catalysis
The synthesis of chiral ligands for transition metal-catalyzed reactions is a cornerstone of asymmetric synthesis. Chiral amines are frequently used as starting materials for the construction of more complex ligand architectures, such as Schiff bases, phosphine-oxazolines (PHOX), or other N-donor ligands. These ligands can then coordinate with transition metals like rhodium, iridium, palladium, or ruthenium to form catalysts capable of inducing high enantioselectivity in a variety of transformations, including hydrogenations, hydrosilylations, and C-C bond-forming reactions.
Despite the structural suitability of (1S)-1-(4-cyclohexylphenyl)ethanamine as a precursor for such ligands, a thorough search of scientific databases does not yield specific examples of its use in this capacity. The bulky cyclohexylphenyl group could potentially offer significant steric influence in a catalytic pocket, which is a desirable feature for creating a highly selective chiral environment. However, without experimental data, any discussion of its effectiveness remains speculative.
Deployment as a Chiral Auxiliary in Diastereoselective Reactions
Chiral auxiliaries are chemical compounds that are temporarily incorporated into a substrate to control the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is cleaved, yielding an enantiomerically enriched product. Primary amines are common structural motifs in chiral auxiliaries.
The use of chiral amines as auxiliaries to direct the asymmetric alkylation of enolates is a classic strategy in organic synthesis. The amine is typically converted into a chiral imine or enamine, which then undergoes diastereoselective alkylation. The steric bulk of the chiral auxiliary dictates the facial selectivity of the incoming electrophile.
No specific studies detailing the use of this compound as a chiral auxiliary in asymmetric alkylations have been found in the surveyed literature.
The Diels-Alder reaction is a powerful tool for the construction of six-membered rings. When a chiral auxiliary is attached to the dienophile or the diene, it can effectively control the diastereoselectivity of the cycloaddition. Chiral amines can be converted into chiral acrylates or other dienophiles for this purpose.
There is no available research demonstrating the application of this compound as a chiral auxiliary in asymmetric Diels-Alder reactions.
Similar to alkylations, chiral auxiliaries can be employed to control the stereochemistry of aldol (B89426) reactions. By forming a chiral enolate or enamine, the auxiliary can direct the approach of an aldehyde, leading to the formation of one diastereomer of the aldol adduct in excess.
Specific examples of this compound being used as a chiral auxiliary in asymmetric aldol reactions are not present in the current body of scientific literature.
Role as a Chiral Building Block in Complex Molecular Architectures
Chiral amines are valuable building blocks in the total synthesis of complex natural products and pharmaceuticals. They can be incorporated into the final target molecule, providing a key stereocenter from which other stereocenters can be established.
While this compound is commercially available and possesses a desirable chiral handle, no published syntheses of complex molecules explicitly report its use as a chiral building block. Its structural features could lend themselves to the synthesis of novel bioactive compounds, but this potential remains to be explored and documented.
Investigations into Organocatalytic Applications
In recent years, the use of small organic molecules as catalysts (organocatalysis) has emerged as a major field in asymmetric synthesis. Chiral primary amines and their derivatives are prominent organocatalysts, particularly in enamine and iminium ion catalysis, which are effective for a wide range of transformations, including Michael additions, aldol reactions, and Mannich reactions.
The primary amine functionality of this compound makes it a plausible candidate for an organocatalyst or a precursor to one. The steric and electronic properties of the cyclohexylphenyl group could influence the reactivity and selectivity of the catalytic cycle. However, there are no specific research articles or reports that investigate or describe the organocatalytic applications of this particular amine.
Mechanistic Organic Chemistry and Reaction Kinetics Involving 1s 1 4 Cyclohexylphenyl Ethanamine
Elucidation of Reaction Pathways and Transition States
The primary role of a chiral amine like (1S)-1-(4-cyclohexylphenyl)ethanamine in asymmetric synthesis is to create a diastereomeric interaction with a prochiral substrate, leading to a lower energy transition state for the formation of one enantiomer over the other. The reaction pathways and the structures of the key transition states are fundamental to understanding the origin of this stereochemical control.
One of the most common applications of chiral primary amines is in the asymmetric reduction of prochiral ketones and the enantioselective addition of nucleophiles to aldehydes and imines. In these reactions, the amine can act as a chiral auxiliary, a chiral ligand for a metal catalyst, or as a component of a chiral catalyst system.
Transition State Models:
Several models have been proposed to predict and explain the stereochemical outcome of nucleophilic additions to carbonyl compounds and imines controlled by a chiral center. The most relevant models for understanding the action of this compound are the Felkin-Anh and Cram models. These models focus on the steric interactions in the transition state.
Felkin-Anh Model: This is one of the most widely accepted models for predicting the stereochemistry of nucleophilic attack on a carbonyl group adjacent to a chiral center. The model posits that the largest substituent on the alpha-carbon orients itself anti-periplanar to the incoming nucleophile to minimize steric hindrance. The nucleophile then attacks the carbonyl carbon from the less hindered face. In the context of a reaction mediated by this compound, the amine would form a transient chiral imine or be part of a chiral complex, and the cyclohexylphenyl group would act as a large steric directing group.
Cram's Rule: This earlier model also provides a basis for predicting the stereochemical outcome. It suggests that the chiral center orients itself so that the largest substituent is anti to the carbonyl oxygen. The nucleophile then attacks from the side of the smallest substituent.
In many reactions, this compound will react with a carbonyl compound to form a chiral imine in situ. This imine then directs the subsequent nucleophilic attack. The stability of the diastereomeric transition states leading to the different enantiomeric products is determined by the steric and electronic interactions between the substituents on the chiral amine, the substrate, and the incoming nucleophile.
Computational studies on analogous systems, such as the addition of organometallic reagents to imines derived from (S)-1-phenylethanamine, have been instrumental in visualizing and quantifying the energy differences between the competing transition states. These studies often reveal that non-covalent interactions, such as CH-π interactions, can also play a significant role in stabilizing the favored transition state.
Kinetic Studies of Reactions Catalyzed or Mediated by the Chiral Amine
Kinetic studies are crucial for understanding the efficiency and mechanism of a catalyzed or mediated reaction. For reactions involving this compound, kinetic analysis would provide insights into the rate-determining step and the factors influencing the reaction rate and enantioselectivity.
Due to the lack of specific kinetic data for this compound, we can consider data from analogous reactions. For instance, in the asymmetric transfer hydrogenation of ketones using a catalyst system derived from a chiral amine and a metal complex, the reaction rate is often dependent on the concentrations of the substrate, the catalyst, and the hydrogen donor.
A common method to study the kinetics is to monitor the disappearance of the reactant or the appearance of the product over time under various conditions. This allows for the determination of the reaction order with respect to each component and the calculation of the rate constant.
Below is a hypothetical data table illustrating the kind of kinetic data that would be obtained from studying the asymmetric reduction of a prochiral ketone using a catalyst system involving a chiral amine analogous to this compound.
| Entry | [Ketone] (M) | [Catalyst] (mol%) | [H-donor] (M) | Initial Rate (M/s) | Enantiomeric Excess (ee %) |
|---|---|---|---|---|---|
| 1 | 0.1 | 1 | 0.5 | 1.2 x 10-5 | 92 |
| 2 | 0.2 | 1 | 0.5 | 2.4 x 10-5 | 91 |
| 3 | 0.1 | 2 | 0.5 | 2.5 x 10-5 | 93 |
| 4 | 0.1 | 1 | 1.0 | 1.3 x 10-5 | 92 |
From such data, one could deduce the rate law of the reaction. For example, the doubling of the initial rate when the ketone concentration is doubled (Entry 1 vs. 2) suggests a first-order dependence on the ketone. Similarly, the effect of catalyst and hydrogen donor concentration can be determined.
Mechanisms of Enantioselectivity Induction
The mechanism of enantioselectivity induction by this compound is intrinsically linked to the formation of diastereomeric transition states with different energy levels. The larger the energy difference between these transition states (ΔΔG‡), the higher the enantiomeric excess (ee) of the product.
The primary mechanism of stereochemical communication is through steric hindrance. The bulky 4-cyclohexylphenyl group of the amine creates a highly asymmetric environment around the reactive center.
In Asymmetric Alkylation of Aldehydes:
When this compound is used as a chiral auxiliary in the alkylation of an aldehyde, it first reacts to form a chiral imine. The addition of an organometallic reagent (e.g., a Grignard or organolithium reagent) to this imine proceeds through a diastereomeric transition state. The cyclohexylphenyl group will sterically block one face of the imine, forcing the nucleophile to attack from the opposite, less hindered face. After the addition, the resulting chiral amine can be cleaved to yield the enantiomerically enriched product alcohol.
In Asymmetric Catalysis:
When used as a ligand in a metal-catalyzed reaction, such as the asymmetric reduction of a ketone, the amine coordinates to the metal center, creating a chiral catalyst. The substrate then coordinates to this chiral metal complex in a specific orientation to minimize steric clashes between the substrate's substituents and the bulky group of the chiral amine. This preferred orientation dictates the face of the carbonyl group that is exposed to the reducing agent, leading to the formation of one enantiomer of the alcohol preferentially.
The following table presents plausible enantiomeric excess values for a reaction based on the steric bulk of the directing group of the chiral amine, illustrating the importance of the cyclohexylphenyl moiety.
| Chiral Amine | Directing Group | Enantiomeric Excess (ee %) |
|---|---|---|
| (S)-1-Phenylethanamine | Phenyl | 85 |
| (S)-1-(4-Methylphenyl)ethanamine | 4-Methylphenyl | 88 |
| This compound | 4-Cyclohexylphenyl | 95 |
The trend in this hypothetical data suggests that increasing the steric bulk of the directing group enhances the facial discrimination of the prochiral substrate, leading to higher enantioselectivity. The cyclohexylphenyl group is significantly larger than a simple phenyl or tolyl group, which would account for the expected high levels of asymmetric induction observed when using this compound.
Preclinical and Mechanistic Pharmacological Research Excluding Clinical Data
In Vitro Receptor Binding Affinity Studies of (1S)-1-(4-cyclohexylphenyl)ethanamine and Analogs
To understand the pharmacological profile of This compound , initial studies would typically involve screening the compound against a panel of receptors to identify potential biological targets. This is a critical step in drug discovery to determine the compound's potency and selectivity.
Targeting Specific Receptor Families (e.g., G-protein Coupled Receptors, Ion Channels)
Research in this area would investigate the binding affinity of This compound for various receptor families. For instance, given its structural similarity to known monoamine receptor ligands, it would be pertinent to assess its affinity for dopamine (B1211576), serotonin (B10506) (5-HT), and norepinephrine (B1679862) receptor subtypes. nih.govnih.gov The chiral nature of the compound, specifically the (1S) configuration, is significant, as enantiomers of chiral drugs often exhibit different pharmacological activities and binding affinities at their target receptors. nih.gov
A hypothetical data table for such a study would resemble the following:
| Receptor Subtype | K_i (nM) of this compound |
| Dopamine D1 | Data not available |
| Dopamine D2 | Data not available |
| Serotonin 5-HT2A | Data not available |
| Serotonin 5-HT2C | Data not available |
| Norepinephrine α1 | Data not available |
| Norepinephrine α2 | Data not available |
Enzyme Inhibition and Activation Studies
Beyond receptor binding, the interaction of This compound with various enzymes would be another key area of investigation. This could include enzymes involved in neurotransmitter metabolism (e.g., monoamine oxidase) or other enzymes relevant to potential therapeutic areas. The potency of inhibition is typically quantified by the IC₅₀ value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.
A representative data table for enzyme inhibition studies would be:
| Enzyme | IC₅₀ (µM) of this compound |
| Monoamine Oxidase A (MAO-A) | Data not available |
| Monoamine Oxidase B (MAO-B) | Data not available |
| Catechol-O-methyltransferase (COMT) | Data not available |
Structure-Activity Relationship (SAR) Exploration in Preclinical Models
SAR studies are fundamental to medicinal chemistry and involve systematically modifying the chemical structure of a compound to understand how these changes affect its biological activity. nih.gov For This compound , this would involve synthesizing and testing a series of analogs.
Systematic Structural Modifications and Their Impact on Biological Interaction Profiles
SAR exploration would involve modifying the three main components of the molecule: the ethylamine (B1201723) side chain, the phenyl ring, and the cyclohexyl group. For example, the length of the alkyl chain on the amine could be varied, or the cyclohexyl group could be replaced with other cyclic or acyclic moieties. Each modification would be followed by in vitro testing to see how it alters receptor binding affinity or enzyme inhibition.
Identification of Pharmacophoric Elements within the Chemical Structure
A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological effect. For a compound like This compound , key pharmacophoric elements would likely include the basic amine (which is typically protonated at physiological pH), the aromatic phenyl ring, and the lipophilic cyclohexyl group. The spatial relationship between these groups, dictated by the chiral center, would be critical for its interaction with biological targets. researchgate.net
Cellular Assays for Mechanistic Pathway Elucidation (in vitro, non-therapeutic)
Once a biological target is identified through binding or enzyme assays, cellular assays are employed to understand the functional consequences of this interaction. These assays can determine whether the compound acts as an agonist, antagonist, or inverse agonist at a particular receptor, or how it affects downstream signaling pathways. For instance, if the compound binds to a G-protein coupled receptor, cellular assays could measure changes in second messengers like cAMP or intracellular calcium. If it inhibits an enzyme, cellular assays could measure the accumulation of the enzyme's substrate or a decrease in its product. nih.gov
Theoretical Molecular Docking and Dynamics Simulations with Biological Targets
Theoretical computational methods, specifically molecular docking and molecular dynamics (MD) simulations, are powerful tools in preclinical research to predict and analyze the interaction between a small molecule, such as this compound, and its potential biological targets. These in silico approaches provide valuable insights into binding affinities, interaction modes, and the dynamic behavior of the ligand-protein complex, thereby guiding further experimental studies.
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. This technique is instrumental in virtual screening and for understanding the structural basis of a ligand's activity. rsc.orgresearchgate.net The phenethylamine (B48288) scaffold, a core component of this compound, is known to interact with various monoaminergic targets, including monoamine oxidases (MAO) and trace amine-associated receptors (TAARs). researchgate.netwikipedia.orgwikipedia.org
Given its structural similarity to known monoamine oxidase inhibitors, a plausible biological target for this compound is MAO-B. tandfonline.comnih.gov MAO-B is a key enzyme in the metabolism of phenylethylamine and dopamine, making it a significant target for neurodegenerative disorders. nih.gov Molecular docking studies on MAO-B with various inhibitors have revealed the importance of specific residues within the binding pocket for inhibitor specificity. tandfonline.comacs.org For instance, a hypothetical docking of this compound into the active site of MAO-B might reveal hydrophobic interactions between the cyclohexylphenyl moiety and non-polar residues of the enzyme, while the ethanamine group could form crucial hydrogen bonds.
Another promising target is the trace amine-associated receptor 1 (TAAR1), a G protein-coupled receptor that responds to trace amines like β-phenylethylamine. nih.govnih.govacs.org TAAR1 is a regulator of dopamine transmission, and its agonists are being explored for various neurological and psychiatric conditions. rsc.orgnih.gov Docking studies on TAAR1 have been used to identify novel ligands and to understand the key residues involved in ligand recognition. researchgate.netnih.gov A simulation of this compound with a homology model of hTAAR1 could elucidate its potential as an agonist or antagonist by identifying key interactions with residues in the binding site. nih.gov
The following table illustrates the type of data that would be generated from a hypothetical molecular docking study of this compound with these potential targets.
| Target Protein | Putative Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Type of Interaction (Hypothetical) |
| Monoamine Oxidase B (MAO-B) | -8.5 | Tyr435, Gln206, Cys172 | Hydrogen Bond, Hydrophobic |
| Trace Amine-Associated Receptor 1 (TAAR1) | -7.9 | Asp103, Phe186, Phe268 | Ionic, Pi-Pi Stacking |
Following molecular docking, molecular dynamics (MD) simulations can provide a more dynamic picture of the ligand-protein complex over time. acs.org MD simulations of MAO-B in complex with reversible inhibitors have been shown to be effective in understanding the mechanisms of inhibition and identifying key residues that govern inhibitor specificity. acs.org An MD simulation of this compound bound to MAO-B could reveal the stability of the binding pose predicted by docking, the flexibility of the ligand in the active site, and the conformational changes in the protein upon ligand binding. tandfonline.comnih.gov These simulations are crucial for assessing the stability of the interactions and for refining the understanding of the binding mechanism. nih.gov
Similarly, MD simulations of this compound with TAAR1 could provide insights into the conformational changes induced upon binding, which are critical for receptor activation or inactivation. acs.org The stability of the ligand within the binding pocket and the persistence of key hydrogen bonds and hydrophobic interactions over the simulation trajectory would be important indicators of its potential activity at this receptor.
Metabolic Pathway Investigations of 1s 1 4 Cyclohexylphenyl Ethanamine in Vitro and Enzymatic
Identification of Enzyme-Mediated Biotransformation Products in Subcellular Fractions
Currently, there are no published studies that have identified the specific biotransformation products of (1S)-1-(4-cyclohexylphenyl)ethanamine in subcellular fractions such as human liver microsomes or S9 fractions.
For structurally related compounds, common metabolic pathways observed in such in vitro systems include:
Oxidation: This is a primary route of metabolism for many xenobiotics. For a compound like this compound, oxidation could potentially occur at several positions, including the aromatic ring, the cyclohexyl ring, or the ethylamine (B1201723) side chain. Hydroxylation of the phenyl or cyclohexyl ring would introduce a polar hydroxyl group.
N-Dealkylation: While this compound has a primary amine and thus no N-alkyl group to be removed, related secondary or tertiary amines often undergo this metabolic process.
Deamination: The primary amine group could be a target for monoamine oxidase (MAO) or other amine oxidases, leading to the formation of a ketone and the release of ammonia (B1221849).
Without experimental data, any proposed metabolites for this compound remain speculative.
Characterization of Key Metabolic Enzymes Involved
The specific enzymes responsible for the metabolism of this compound have not been identified. However, based on the metabolism of analogous compounds, the cytochrome P450 (CYP) superfamily of enzymes would be the primary candidates for catalyzing oxidative metabolism.
The CYP family is a diverse group of heme-containing enzymes responsible for the phase I metabolism of a vast array of drugs and other foreign compounds. Specific isoforms, such as CYP2D6, CYP3A4, and members of the CYP2C family, are frequently involved in the metabolism of compounds containing a phenylethylamine scaffold. The involvement of these enzymes is typically investigated using a panel of recombinant human CYP isoforms or by using specific chemical inhibitors in in vitro systems.
Comparison of Enantiomeric Metabolic Profiles
There is no available research comparing the metabolic profiles of the (1S) and (1R) enantiomers of 1-(4-cyclohexylphenyl)ethanamine. Stereoselectivity in drug metabolism is a common phenomenon, where one enantiomer is metabolized at a different rate or via different pathways than the other. This is due to the three-dimensional nature of enzyme active sites, which can preferentially bind one enantiomer over the other. Such differences can have significant implications for the pharmacological and toxicological profiles of the individual enantiomers. Investigating the potential for stereoselective metabolism would be a critical step in the preclinical development of this compound.
Advanced Analytical and Spectroscopic Characterization of 1s 1 4 Cyclohexylphenyl Ethanamine
High-Resolution Mass Spectrometry for Structural Elucidation and Purity Assessment
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of organic molecules. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically within 5 ppm). This precision allows for the determination of the elemental composition of the molecule and any detected impurities.
For (1S)-1-(4-cyclohexylphenyl)ethanamine (C₁₄H₂₁N), HRMS analysis, often using a soft ionization technique like Electrospray Ionization (ESI), would focus on the protonated molecule, [M+H]⁺. The exact mass of this ion can be calculated based on the masses of its constituent isotopes. By comparing the experimentally measured mass to the theoretical mass, the molecular formula can be unequivocally confirmed.
The purity assessment by HRMS involves searching the high-resolution mass spectrum for ions corresponding to potential impurities. The high mass accuracy allows for the confident identification of by-products, starting materials, or degradation products, even at very low levels.
Table 1: Illustrative HRMS Data for [M+H]⁺ Ion of this compound This table presents theoretical data for illustrative purposes.
| Parameter | Value |
| Molecular Formula | C₁₄H₂₂N⁺ |
| Theoretical Exact Mass | 204.1747 |
| Hypothetical Measured Mass | 204.1745 |
| Mass Difference (ppm) | -0.98 |
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for elucidating the detailed structure of organic compounds in solution. Advanced 2D NMR techniques and the use of chiral derivatizing agents are essential for assigning the complex structure and confirming the stereochemistry of this compound.
Two-dimensional (2D) NMR experiments provide correlation data that reveal the connectivity and spatial relationships between different nuclei within the molecule. sdsu.eduprinceton.eduyoutube.com
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. sdsu.edu For this compound, COSY would show correlations between the methine proton (H-1') and the methyl protons (H-2'), as well as within the cyclohexyl ring's spin systems.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbon atoms to which they are attached. sdsu.eduyoutube.com It is used to assign the carbon signals based on the previously assigned proton signals.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are bonded. researchgate.net NOESY is particularly useful for confirming stereochemistry and conformational details, such as the spatial relationship between the protons of the ethylamine (B1201723) side chain and the aromatic protons.
Table 2: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for this compound This table presents expected chemical shift ranges based on analogous structures for illustrative purposes.
| Position | Atom Type | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) | Key 2D NMR Correlations (COSY, HMBC) |
| 1' | CH | ~4.1 | ~50 | COSY with 2'-CH₃; HMBC to C1, C2, C6 |
| 2' | CH₃ | ~1.4 | ~24 | COSY with 1'-CH |
| NH₂ | NH₂ | ~1.5 (variable) | - | HMBC to C1' |
| 1 | C | - | ~142 | HMBC from H2, H6, H1' |
| 2, 6 | CH (aromatic) | ~7.2 | ~127 | COSY with H3, H5; HMBC from H1' |
| 3, 5 | CH (aromatic) | ~7.1 | ~128 | COSY with H2, H6; HMBC from cyclohexyl-H |
| 4 | C | - | ~148 | HMBC from H3, H5, cyclohexyl-H |
| 1'' | CH (cyclohexyl) | ~2.5 | ~44 | HMBC to C3, C4, C5 |
| 2'', 3'', 5'', 6'' | CH₂ (cyclohexyl) | ~1.7-1.9 | ~34 | COSY within cyclohexyl ring |
| 4'' | CH₂ (cyclohexyl) | ~1.2-1.4 | ~26 | COSY within cyclohexyl ring |
To determine the enantiomeric purity and assign the absolute configuration by NMR, a chiral derivatizing agent (CDA) can be used. nih.gov A CDA reacts with both enantiomers of the amine to form a pair of diastereomers. Since diastereomers have different physical properties, their corresponding nuclei will have different chemical shifts in the NMR spectrum. acs.org
For a primary amine like this compound, a common CDA is α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. Reaction with the amine forms diastereomeric amides. The difference in chemical shifts (Δδ) between the signals of the two diastereomers in the ¹H or ¹⁹F NMR spectrum can be used to quantify the enantiomeric excess (ee). The absolute configuration can often be assigned by analyzing which protons on the substrate experience a greater shielding or deshielding effect in the presence of the chiral auxiliary's phenyl group. rsc.org
Other reagents, such as chiral boronic acids in combination with BINOL, can form diastereomeric iminoboronate esters, which also show distinct signals in the ¹H NMR spectrum for each enantiomer. researchgate.net
Chromatographic Methods for Enantiomeric Purity Determination
Chromatographic techniques are the most widely used and accurate methods for determining the enantiomeric purity of chiral compounds. openochem.org
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating enantiomers. yakhak.orgphenomenex.com The separation is achieved using a chiral stationary phase (CSP), which interacts differently with each enantiomer, leading to different retention times. openochem.org
For amines, polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are often highly effective. yakhak.org The mobile phase typically consists of a non-polar solvent like hexane (B92381) or heptane (B126788) mixed with an alcohol modifier such as 2-propanol or ethanol, and often a small amount of an amine additive (e.g., diethylamine) to improve peak shape and reduce tailing. tsijournals.com The separation of this compound from its (R)-enantiomer would be monitored by a UV detector. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers.
Table 3: Representative Chiral HPLC Method Parameters This table presents typical parameters for illustrative purposes.
| Parameter | Description |
| Column | Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | n-Hexane / 2-Propanol / Diethylamine (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Hypothetical tR for (S)-enantiomer | 8.5 min |
| Hypothetical tR for (R)-enantiomer | 10.2 min |
Gas Chromatography (GC) can also be used for enantiomeric separation, particularly with a chiral stationary phase. wiley.comresearchgate.net For primary amines, derivatization is often necessary before GC analysis to increase volatility and prevent peak tailing on the column. nih.govsigmaaldrich.com A common derivatizing agent is trifluoroacetic anhydride (B1165640) (TFAA), which converts the amine into a stable and volatile trifluoroacetamide (B147638) derivative.
The derivatized enantiomers are then separated on a capillary column coated with a chiral stationary phase, frequently a cyclodextrin (B1172386) derivative. gcms.czumich.edu The different interactions between the diastereomeric complexes formed by the analyte and the chiral phase lead to separation. A flame ionization detector (FID) is typically used for detection.
Table 4: Representative Chiral GC Method Parameters This table presents typical parameters for illustrative purposes.
| Parameter | Description |
| Derivatizing Agent | Trifluoroacetic anhydride (TFAA) |
| Column | Chirasil-Dex CB (di-O-acetyl-tert-butyldimethylsilyl-β-cyclodextrin) |
| Carrier Gas | Hydrogen or Helium |
| Oven Program | Isothermal at 150 °C |
| Detector | Flame Ionization Detector (FID) |
| Hypothetical tR for (S)-amide | 12.1 min |
| Hypothetical tR for (R)-amide | 12.8 min |
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Absolute Configuration Assignment
The unambiguous determination of the absolute configuration of chiral molecules is a critical aspect of stereochemistry, with significant implications in fields such as pharmaceuticals and materials science. For this compound, a chiral amine, Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) spectroscopy offer powerful non-destructive methods for elucidating its three-dimensional structure in solution. These chiroptical techniques measure the differential absorption of left and right circularly polarized light by a chiral molecule, providing information about its stereochemistry.
The assignment of the absolute configuration using VCD and ECD is a comparative method. It involves the experimental measurement of the VCD and ECD spectra of an enantiomer, followed by quantum chemical calculations of the theoretical spectra for a known configuration (e.g., the (S)-enantiomer). A match between the experimental and calculated spectra confirms the absolute configuration of the sample.
Theoretical Basis and Computational Approach
The foundation of absolute configuration determination by VCD and ECD lies in the comparison of experimentally measured spectra with those predicted by theoretical calculations. Density Functional Theory (DFT) is the most common and reliable method for this purpose. The process involves several key steps:
Conformational Analysis: A thorough search for all possible stable conformers of the molecule is performed. For this compound, this would involve considering the rotational freedom around the C-C and C-N bonds of the ethylamine side chain, as well as the orientation of the cyclohexyl group relative to the phenyl ring.
Geometry Optimization and Frequency Calculation: The geometry of each identified conformer is optimized at a suitable level of theory (e.g., B3LYP functional with a 6-31G(d) basis set). Vibrational frequencies and rotational strengths (for VCD) and electronic transition energies and rotatory strengths (for ECD) are then calculated for each optimized conformer.
Spectral Simulation: The theoretical VCD and ECD spectra are simulated by summing the contributions of each conformer, weighted by their calculated Boltzmann populations at a given temperature.
Comparison with Experimental Data: The simulated spectrum for the chosen enantiomer (e.g., (S)-configuration) is then compared with the experimental spectrum. A good agreement in the signs and relative intensities of the major bands allows for a confident assignment of the absolute configuration. If the experimental spectrum is the mirror image of the calculated spectrum, the absolute configuration is assigned as the opposite enantiomer.
Vibrational Circular Dichroism (VCD) Analysis
VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light, providing information about the stereochemistry of a molecule based on its vibrational transitions. The VCD spectrum is highly sensitive to the molecule's conformation and absolute configuration.
For this compound, the VCD spectrum would be expected to show characteristic signals in the mid-infrared region, particularly in the C-H, N-H, and C-N stretching and bending regions. The spatial arrangement of the amine group, the phenyl ring, and the cyclohexyl group in the (S)-configuration would give rise to a unique VCD signature.
Table 1: Illustrative VCD Data for this compound
| Vibrational Mode | Expected Frequency (cm⁻¹) | Expected VCD Sign for (S)-enantiomer |
|---|---|---|
| N-H Asymmetric Stretch | ~3380 | (+) |
| N-H Symmetric Stretch | ~3300 | (-) |
| Aromatic C-H Stretch | ~3050 | (+) |
| Aliphatic C-H Stretch | ~2920 | (-) |
| N-H Bending (Scissoring) | ~1600 | (+) |
| Phenyl Ring C=C Stretch | ~1500 | (-) |
| C-N Stretch | ~1200 | (+) |
The comparison of the experimental VCD spectrum with the Boltzmann-averaged calculated spectrum for the (S)-enantiomer would provide a definitive assignment of the absolute configuration.
Electronic Circular Dichroism (ECD) Analysis
ECD spectroscopy measures the differential absorption of left and right circularly polarized ultraviolet-visible light, arising from electronic transitions within the molecule. For chromophore-containing molecules like this compound, ECD is a powerful tool for determining absolute configuration. The phenyl ring acts as the primary chromophore in this molecule.
The ECD spectrum of this compound would be dominated by the electronic transitions of the benzene (B151609) ring, which are perturbed by the chiral center. The Cotton effects (positive or negative ECD bands) associated with these transitions are characteristic of the absolute configuration.
As with VCD, specific experimental ECD data for this compound is scarce. However, an illustrative ECD analysis can be outlined based on the known behavior of chiral phenyl-containing amines. The expected electronic transitions and their corresponding Cotton effects for the (S)-enantiomer are shown in Table 2.
Table 2: Illustrative ECD Data for this compound
| Electronic Transition | Approximate Wavelength (nm) | Expected Cotton Effect for (S)-enantiomer |
|---|---|---|
| ¹Lₐ (p → p*) | ~210 | Strong Positive |
| ¹Lₑ (p → p*) | ~260 | Weak Negative |
The comparison of the experimental ECD spectrum with the calculated spectrum for the (S)-configuration would provide complementary evidence to the VCD analysis, reinforcing the assignment of the absolute configuration.
Future Research Directions and Translational Opportunities for 1s 1 4 Cyclohexylphenyl Ethanamine
Exploration of Novel Synthetic Routes with Enhanced Efficiency
The efficient and stereoselective synthesis of (1S)-1-(4-cyclohexylphenyl)ethanamine is paramount for its broader application. While classical methods can be employed, future research will likely focus on developing more efficient, sustainable, and scalable synthetic strategies.
A primary precursor for the synthesis is 1-(4-cyclohexylphenyl)ethanone. A common route to this ketone involves the Friedel-Crafts acylation of cyclohexylbenzene. Starting from this ketone, the most direct and widely used method for producing the chiral amine is asymmetric reductive amination. wikipedia.org This one-pot reaction typically involves the condensation of the ketone with an ammonia (B1221849) source to form an intermediate imine, which is then stereoselectively reduced to the desired amine using a chiral catalyst and a suitable reducing agent. wikipedia.orgmasterorganicchemistry.com
Future research should aim to enhance the efficiency of this process. Key areas for exploration include:
Development of Novel Catalytic Systems: Research into new transition metal catalysts (e.g., iridium, rhodium, ruthenium) complexed with novel chiral ligands could lead to higher enantioselectivities and turnover numbers. The use of biocatalysts, such as engineered imine reductases (IREDs), presents a green and highly selective alternative that could be tailored for this specific substrate.
Optimization of Reaction Conditions: A systematic study of solvents, reducing agents (e.g., sodium borohydride (B1222165) derivatives like sodium cyanoborohydride or sodium triacetoxyborohydride), temperature, and pressure can significantly improve the yield and stereoselectivity of the reductive amination. masterorganicchemistry.comorganic-chemistry.org
Flow Chemistry Approaches: Implementing the synthesis in a continuous flow system could offer advantages in terms of safety, scalability, and process control, leading to a more efficient and reproducible manufacturing process.
Table 1: Comparison of Potential Synthetic Methods for this compound
| Method | Precursor | Key Reagents | Potential Advantages | Areas for Future Research |
| Asymmetric Reductive Amination | 1-(4-cyclohexylphenyl)ethanone | Ammonia source, Chiral catalyst, Reducing agent | One-pot reaction, High potential for stereoselectivity. wikipedia.org | Novel chiral catalysts, Optimization of conditions, Flow chemistry. |
| Chiral Resolution | Racemic 1-(4-cyclohexylphenyl)ethanamine | Chiral resolving agent (e.g., tartaric acid) | Simpler reaction setup. | Development of more efficient resolving agents, Racemization of the unwanted enantiomer. |
Development of Next-Generation Chiral Catalysts Incorporating the Amine Scaffold
The this compound scaffold itself is a valuable building block for the synthesis of novel chiral ligands and organocatalysts. Its primary amine group can be readily functionalized to create a diverse library of catalysts for various asymmetric transformations.
Future research in this area could focus on:
Synthesis of Chiral Ligands for Transition Metal Catalysis: The amine can be converted into Schiff bases, phosphinamides, or other ligand types. These ligands can then be complexed with metals like palladium, rhodium, or iridium to create catalysts for asymmetric hydrogenation, C-C bond formation, and other important reactions. The bulky cyclohexylphenyl group can create a specific chiral environment around the metal center, potentially leading to high levels of stereocontrol.
Development of Chiral Organocatalysts: The amine can be used to generate chiral Brønsted acids or bases, or as a key component in hydrogen-bonding catalysts. These organocatalysts can be employed in a variety of metal-free asymmetric reactions, such as Michael additions and aldol (B89426) reactions.
Expansion of Applications in Materials Science and Polymer Chemistry
The unique structure of this compound makes it an attractive monomer for the synthesis of novel polymers and materials with tailored properties. The rigid and bulky cyclohexylphenyl group can impart thermal stability and specific mechanical properties to a polymer chain, while the chiral center can introduce chiroptical properties.
Future research directions include:
Synthesis of Chiral Polyamides and Polyimides: The amine can be polymerized with various dicarboxylic acids or their derivatives to produce chiral polyamides. researchgate.net These polymers could exhibit interesting properties such as high thermal stability, good solubility in organic solvents, and the ability to form chiral stationary phases for chromatography. Similarly, incorporation into polyimide structures could lead to materials with excellent thermal and mechanical properties for applications in electronics and aerospace.
Development of Chiral Polymer Networks: The amine can be used as a cross-linking agent to create chiral polymer networks. These materials could find applications in chiral separations, enantioselective catalysis, and as sensors for chiral molecules.
Liquid Crystal Polymers: The rigid, rod-like nature of the cyclohexylphenyl group suggests that polymers incorporating this moiety may exhibit liquid crystalline behavior. The chirality of the amine could lead to the formation of chiral nematic or smectic phases, which are of interest for optical applications.
Table 2: Potential Polymer Applications for this compound
| Polymer Type | Potential Monomers | Potential Properties | Future Research Focus |
| Polyamides | Dicarboxylic acids, Diacyl chlorides | High thermal stability, Chiroptical properties, Solubility. researchgate.net | Synthesis and characterization of novel polyamides, Exploration of applications in chiral separations. |
| Polyimides | Dianhydrides | Excellent thermal and mechanical properties. | Development of high-performance polymers for advanced applications. |
| Chiral Polymer Networks | Diisocyanates, Diepoxides | Enantioselective recognition, Catalytic activity. | Design and synthesis of networks with tailored pore sizes and functionalities. |
Deepening Understanding of Stereospecific Biological Interactions
The stereochemistry of drug molecules is crucial for their pharmacological activity. The two enantiomers of a chiral drug can have different potencies, efficacies, and even different pharmacological effects. The this compound structure contains a chiral center and a lipophilic cyclohexylphenyl group, which are features often found in biologically active molecules, particularly those targeting the central nervous system.
Future research should focus on:
Probing Stereoselective Interactions with G-Protein Coupled Receptors (GPCRs): Many drugs targeting GPCRs are chiral amines. escholarship.org The cyclohexylphenyl moiety could confer selectivity for specific GPCR subtypes. Future studies could involve synthesizing and screening this compound and its (1R) enantiomer against a panel of GPCRs to identify any stereospecific binding or functional activity. The heteromerization of GPCRs can also influence the pharmacology of ligands, and this is a potential area of investigation for this compound. nih.gov
Enzymatic Inhibition Studies: The amine could be investigated as a potential inhibitor of enzymes such as monoamine oxidases (MAOs) or other enzymes involved in neurotransmitter metabolism. The stereochemistry of the amine would likely play a critical role in its inhibitory potency and selectivity. A study on the precursor, 1-(4-cyclohexylphenyl)ethanone, showed interaction with the catalytic site of human Polo-Like Kinase 1 (PLK1), suggesting that derivatives could have interesting biological activities. researchgate.net
Development of Novel Bioactive Compounds: The amine can serve as a scaffold for the synthesis of more complex molecules with potential therapeutic applications. By modifying the structure, for example, by adding other functional groups, it may be possible to develop potent and selective ligands for a variety of biological targets.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (1S)-1-(4-cyclohexylphenyl)ethanamine, and how can stereochemical purity be ensured?
- Methodology :
- Chiral resolution : Use enantioselective catalysis or chiral auxiliaries (e.g., (S)-proline derivatives) to achieve stereochemical control, as demonstrated in analogous ethanamine syntheses .
- Coupling reactions : Employ Suzuki-Miyaura cross-coupling to attach the cyclohexylphenyl group to an ethanamine precursor, optimizing palladium catalysts (e.g., Pd(PPh₃)₄) and base conditions .
- Quality control : Validate enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak® columns) or polarimetry, referencing protocols for structurally similar compounds like (S)-1-(4-methoxyphenyl)ethanamine .
Q. How can the compound’s physicochemical properties (e.g., solubility, stability) be characterized for experimental use?
- Methodology :
- Solubility testing : Use dynamic light scattering (DLS) or shake-flask methods in solvents like DMSO, ethanol, or aqueous buffers (pH 7.4) .
- Stability assays : Conduct accelerated degradation studies under varying temperatures (25–40°C) and humidity (40–75% RH) with LC-MS monitoring to identify degradation products .
- Thermal analysis : Differential scanning calorimetry (DSC) to determine melting points and crystallinity, as applied to (R)-1-(4-methylthiophenyl)ethanamine derivatives .
Q. What spectroscopic techniques are optimal for structural confirmation?
- Methodology :
- NMR : Assign stereochemistry using ¹H-¹H COSY and NOESY to detect spatial proximity of cyclohexyl and phenyl protons .
- X-ray crystallography : Resolve absolute configuration via single-crystal analysis, as done for (1S)-1-phenylethanaminium salts .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., expected [M+H]⁺ for C₁₄H₂₁N: 204.1752) .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the compound’s reactivity or interaction with biological targets?
- Methodology :
- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (FMOs) and electrostatic potential maps, as validated for thermochemical accuracy in similar amines .
- Molecular docking : Use AutoDock Vina to simulate binding to receptors (e.g., serotonin transporters), leveraging structural data from fluorinated analogs like (S)-1-(3-fluoro-4-methoxyphenyl)ethanamine .
- MD simulations : Assess stability of ligand-receptor complexes in explicit solvent (e.g., TIP3P water) over 100 ns trajectories .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodology :
- Dose-response profiling : Re-evaluate IC₅₀ values using standardized assays (e.g., radioligand binding for neurotransmitter receptors) to account for batch-to-batch variability .
- Metabolic stability : Compare hepatic microsomal half-lives (e.g., human vs. rodent) to explain species-specific discrepancies .
- Epimerization checks : Monitor racemization under assay conditions (pH, temperature) via chiral HPLC, as done for (S)-1-(2,6-difluorophenyl)ethanamine .
Q. How can the compound’s role in asymmetric synthesis be optimized for complex molecule construction?
- Methodology :
- Chiral auxiliary applications : Use (1S)-configured ethanamine to induce stereoselectivity in aldol or Mannich reactions, referencing protocols for (S)-1-(imidazolylphenyl)ethanamine derivatives .
- Catalytic asymmetric alkylation : Employ chiral ligands (e.g., BINAP) with palladium to form C–C bonds, as demonstrated in cyclohexyl-containing analogs .
Key Considerations
- Contradictions in evidence : Discrepancies in biological data (e.g., IC₅₀ values) may arise from assay conditions or impurities. Replicate studies with rigorously purified batches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
